6-Chlorothieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chlorothieno[3,2-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a chlorine atom at the 6-position of the thieno[3,2-c]pyridine ring system imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorothieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors. One common method starts with ethyl-4,6-dichloronicotinate as the starting material. The synthetic route involves several key steps:
Reduction: The ethyl ester group is reduced using sodium borohydride (NaBH4).
Oxidation: The resulting primary alcohol is oxidized using manganese dioxide (MnO2).
Cyclization: The aldehyde formed is cyclized with ethylmercapto acetate to form the thieno[3,2-c]pyridine ring.
Hydrazinolysis: The ethyl group is subjected to hydrazinolysis.
Condensation: Selected aldehydes are condensed with this compound-2-carbohydrazide to yield the desired derivatives.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Chlorothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the thieno[3,2-c]pyridine ring.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
6-Chlorothieno[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound and its derivatives have shown potential as antibacterial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chlorothieno[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
4-Chlorothieno[3,2-c]pyridine: Similar structure but with the chlorine atom at the 4-position.
Thieno[3,2-c]pyridine: The parent compound without the chlorine substitution.
Uniqueness: 6-Chlorothieno[3,2-c]pyridine is unique due to the specific positioning of the chlorine atom, which influences its reactivity and biological activity
Properties
IUPAC Name |
6-chlorothieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-7-3-6-5(4-9-7)1-2-10-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIXLCYOYVAIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CC(=NC=C21)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.